N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide
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Overview
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically begins with the preparation of the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl intermediate.
This is followed by a coupling reaction with N-(4-methoxyphenyl)propylamine under controlled conditions.
The final step involves the amide formation through condensation with propionyl chloride.
Solvents like dichloromethane or toluene are often used, and catalysts such as triethylamine may facilitate the reactions.
Industrial Production Methods
Large-scale synthesis might incorporate continuous flow processes for higher yield and efficiency.
Advanced purification techniques like recrystallization and chromatography ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be subjected to oxidation using agents like KMnO₄, leading to the formation of carboxylate derivatives.
Reduction: : Undergoes reduction with NaBH₄, potentially reducing the ketone groups.
Substitution: : Halogenation reactions using Cl₂ or Br₂ may replace hydrogen atoms in the phenyl ring.
Common Reagents and Conditions
Oxidants: KMnO₄, Na₂Cr₂O₇.
Reductants: NaBH₄, LiAlH₄.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Carboxylate derivatives from oxidation.
Alcohols from reduction.
Halogenated products from substitution.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Biology
Potential inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine
Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.
Industry
Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
This compound can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors in biological systems.
The exact mechanism depends on the specific application, but common pathways involve modulation of signal transduction or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)acetamide.
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-chlorophenyl)propionamide.
Uniqueness
The specific combination of a 1,3-dioxo-1H-benzo[de]isoquinolin moiety with a methoxyphenyl propionamide structure provides unique pharmacokinetic properties.
Its unique interaction profile with various biological targets makes it stand out among similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-22(28)26(18-11-13-19(31-2)14-12-18)15-6-16-27-24(29)20-9-4-7-17-8-5-10-21(23(17)20)25(27)30/h4-5,7-14H,3,6,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRZWHDAWDLGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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